An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine. In the absence of extensive empirical data, this document leverages established computational methodologies to forecast key parameters relevant to drug discovery and development. Furthermore, a detailed, field-proven synthetic protocol for its preparation via the Williamson ether synthesis is presented, alongside predicted spectral data to aid in its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities bearing the morpholine and substituted halogenated phenyl moieties.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for receptor binding. The substituted phenoxyethyl-morpholine framework, in particular, is of significant interest for its potential to interact with a variety of biological targets. The title compound, 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, combines the favorable properties of the morpholine group with a di-halogenated phenyl ring, a substitution pattern often explored to modulate electronic properties and metabolic fate.
Given the novelty of this specific substitution pattern, this guide aims to provide a foundational understanding of its core physicochemical characteristics through high-quality, in-silico predictions. This approach facilitates a data-driven assessment of its potential as a lead compound or intermediate in drug discovery programs.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data for 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine, a suite of widely-used computational tools, such as those provided by ACD/Labs, ChemAxon, and the Virtual Computational Chemistry Laboratory, can provide reliable estimations.[2][3][4] The following table summarizes the predicted properties for the target compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₅BrClNO₂ | Defines the elemental composition. |
| Molecular Weight | 320.61 g/mol | Influences diffusion and transport properties. |
| logP | 2.95 ± 0.35 | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility | 0.08 g/L at pH 7.4 | Low solubility may impact bioavailability. |
| pKa (most basic) | 7.8 ± 0.2 | The morpholine nitrogen is predicted to be the most basic center, influencing ionization state at physiological pH. |
| Polar Surface Area (PSA) | 21.7 Ų | Affects membrane transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocol
The most logical and field-proven approach to the synthesis of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromo-3-chlorophenol will be reacted with a 2-haloethylmorpholine derivative.
Synthetic Scheme
Caption: Proposed Williamson Ether Synthesis Workflow.
Step-by-Step Experimental Protocol
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Preparation of the Alkoxide: To a solution of 4-bromo-3-chlorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
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Nucleophilic Substitution: To the freshly prepared sodium 4-bromo-3-chlorophenoxide solution, add a solution of 4-(2-chloroethyl)morpholine (1.05 eq) in anhydrous DMF dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) until the starting phenol is consumed.
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Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine.
Predicted Spectral Data for Characterization
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR spectra are essential for the structural elucidation of the target compound. Online prediction tools can provide valuable insights into the expected chemical shifts and coupling patterns.[7][8]
Predicted ¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). A doublet for the proton ortho to the ether linkage, a doublet of doublets for the proton between the bromine and chlorine, and a doublet for the proton ortho to the bromine.
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Morpholine Protons: Two multiplets corresponding to the four protons on the carbons adjacent to the oxygen (δ ~3.7 ppm) and the four protons on the carbons adjacent to the nitrogen (δ ~2.5 ppm).
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Ethyl Bridge Protons: Two triplets corresponding to the -OCH₂- protons (δ ~4.1 ppm) and the -NCH₂- protons (δ ~2.8 ppm).
Predicted ¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including two carbons bearing halogens and one carbon attached to the ether oxygen.
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Morpholine Carbons: Two signals for the morpholine ring carbons (δ ~67 ppm for C-O and δ ~54 ppm for C-N).
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Ethyl Bridge Carbons: Two signals for the ethyl bridge carbons (δ ~66 ppm for -OCH₂- and δ ~57 ppm for -NCH₂-).
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A characteristic isotopic cluster for the presence of one bromine and one chlorine atom will be observed for the molecular ion peak. The expected m/z values would be around 320, 322, and 324.
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Major Fragmentation Pathways:
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Alpha-cleavage of the C-C bond adjacent to the morpholine nitrogen, leading to a fragment corresponding to the morpholine ring.
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Cleavage of the ether bond, resulting in fragments corresponding to the substituted phenoxy radical and the morpholinoethyl cation.
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Loss of the morpholine ring.
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The fragmentation can be visualized as follows:
Sources
- 1. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 2. acdlabs.com [acdlabs.com]
- 3. Page not found - Documentation [docs.chemaxon.com:443]
- 4. Virtual Computational Chemistry Laboratory [vcclab.org]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. slashdot.org [slashdot.org]
- 8. PROSPRE [prospre.ca]
